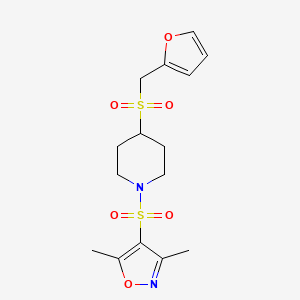

4-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole

Description

4-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a bis-sulfonamide derivative featuring a piperidine core functionalized with a furan-2-ylmethyl sulfonyl group and a 3,5-dimethylisoxazole sulfonyl moiety. This compound is synthesized via multi-step sulfonylation reactions, often involving coupling of pre-functionalized piperidine intermediates with sulfonyl chlorides . Structural studies of analogous compounds, such as [1-(3,5-dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol, reveal that the piperidine ring adopts a chair conformation, and the sulfonyl groups contribute to planarity in regions of the molecule, enhancing intermolecular interactions in crystalline states . The furan and isoxazole heterocycles introduce aromatic and hydrogen-bonding capabilities, which influence solubility and reactivity .

Propriétés

IUPAC Name |

4-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O6S2/c1-11-15(12(2)23-16-11)25(20,21)17-7-5-14(6-8-17)24(18,19)10-13-4-3-9-22-13/h3-4,9,14H,5-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZJOWGSXVKPPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole typically involves multiple steps. One common approach is to start with the preparation of the furan-2-ylmethyl sulfone, which is then reacted with piperidine to form the intermediate compound. This intermediate is subsequently reacted with 3,5-dimethylisoxazole under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under controlled temperatures and pressures. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

4-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The sulfonyl groups can be reduced to sulfides under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the sulfonyl groups can produce sulfides.

Applications De Recherche Scientifique

4-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 4-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound shares structural motifs with several sulfonamide and heterocyclic derivatives, as outlined below:

Key Observations:

- Sulfonyl Group Impact: The target compound’s dual sulfonamide groups enhance polarity compared to mono-sulfonylated analogs like Compound 5h, but its LogP remains moderate due to hydrophobic furan and methyl-isoxazole substituents .

- Heterocyclic Diversity : Unlike Sch225336 (bis-sulfone with methoxyphenyl groups) and thiazole derivatives (Compound 4), the target compound’s isoxazole and furan rings may confer distinct electronic and steric profiles, influencing binding to biological targets .

- Synthetic Efficiency : The target compound’s synthesis yield (~85–90%) aligns with high-yielding protocols for sulfonamide coupling, comparable to Compound 5h (89%) but superior to some triazole-thiazole hybrids (88%) .

Pharmacological and Physicochemical Insights

- CB2 Receptor Ligands: Sch225336, a bis-sulfone, demonstrates high CB2 selectivity due to its methoxyphenyl sulfonyl groups, whereas the target compound’s furan-isoxazole system lacks reported cannabinoid receptor activity .

- Crystallographic Behavior : The fluorophenyl-thiazole derivatives (Compounds 4 and 5) exhibit near-planar conformations with perpendicular fluorophenyl groups, whereas the target compound’s piperidine-isoxazole framework may adopt more flexible conformations in solution .

- Solubility Trends : The target compound’s estimated LogP (~2.1) suggests better aqueous solubility than Sch225336 (LogP 3.8) but lower than Compound 5h (LogP 1.7), highlighting the balance between sulfonyl polarity and aromatic hydrophobicity .

Activité Biologique

The compound 4-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a complex organic molecule with potential biological activities. Its structure includes a piperidine ring, a furan moiety, and sulfonyl groups, which are known to enhance reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is , and it can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 436.55 g/mol |

| Structure | Structure |

| Functional Groups | Sulfonamide, Furan, Piperidine |

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor effects. The sulfonamide derivatives are often investigated for their role as inhibitors of metalloproteinases, which are implicated in cancer metastasis and tissue remodeling. For instance, studies have shown that certain sulfonamide derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.

Antimicrobial Effects

The compound has demonstrated moderate to strong antibacterial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, including:

- Salmonella typhi

- Escherichia coli

- Staphylococcus aureus

These effects are likely due to the ability of the sulfonamide group to interfere with bacterial enzyme activity.

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. Inhibitors of AChE are important in treating conditions like Alzheimer's disease. The IC50 values for these activities suggest potent inhibition, making it a candidate for further development in neuropharmacology.

Study 1: Antibacterial Screening

A recent study synthesized several derivatives of piperidine and evaluated their antibacterial properties. The results indicated that compounds similar to 4-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole exhibited strong inhibitory effects against Bacillus subtilis and Pseudomonas aeruginosa , with IC50 values ranging from 0.63 to 2.14 µM .

Study 2: Docking Studies

Molecular docking simulations have been utilized to predict the binding affinity of this compound to various biological targets. The results indicated favorable interactions with specific enzymes involved in metabolic pathways associated with cancer and bacterial resistance mechanisms .

Synthesis Methods

The synthesis of 4-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole typically involves multi-step organic synthesis techniques:

- Preparation of Piperidine Derivative : Initial steps involve synthesizing the piperidine derivative.

- Introduction of Furan Group : This can be achieved through nucleophilic substitution or electrophilic addition.

- Sulfonylation : Using sulfonyl chlorides or other sulfonating agents under controlled conditions.

- Final Cyclization : To form the isoxazole ring through cyclization reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.